molecular formula C8H12N2O B3346900 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1256546-79-8

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No. B3346900
Key on ui cas rn: 1256546-79-8
M. Wt: 152.19
InChI Key: DWYMYNMGSYJRQJ-UHFFFAOYSA-N
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Patent
US09394317B2

Procedure details

Suspend ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride (5.74 g; 1.0 equiv; 24.88 mmoles) in dichloromethane (100 mL), and tetrahydrofuran (40 mL) and cool to 0° C. Add lithium aluminum hydride (1.77 g; 1.8 equiv; 44.79 mmoles) portionwise over 10 minutes. After an additional 5 minutes, allow the reaction mixture to warm to ambient temperature. After 15 minutes, cool the reaction mixture to 0° C. and slowly add water (1.77 mL), 15% sodium hydroxide solution (1.77 mL), and water (5.31 mL) sequentially with vigorous stirring. Continue to stir at ambient temperature for 15 minutes. Add magnesium sulfate then filter the reaction mixture, rinsing the filter cake with 200 mL dichloromethane. Concentrate the filtrate to give 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol (2.63 g; 69%). MS (m/z): 153(M+1).
Name
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.77 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.31 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.77 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:3]=[CH:4][N:5]2[CH2:10][CH:9]([C:11](OCC)=[O:12])[CH2:8][CH2:7][C:6]=12.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>ClCCl.O>[N:2]1[CH:3]=[CH:4][N:5]2[CH2:10][CH:9]([CH2:11][OH:12])[CH2:8][CH2:7][C:6]=12 |f:0.1,3.4.5.6.7.8,9.10|

Inputs

Step One
Name
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Quantity
5.74 g
Type
reactant
Smiles
Cl.N=1C=CN2C1CCC(C2)C(=O)OCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.77 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
1.77 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
5.31 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.77 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture to 0° C.
FILTRATION
Type
FILTRATION
Details
Add magnesium sulfate then filter the reaction mixture
WASH
Type
WASH
Details
rinsing the filter cake with 200 mL dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N=1C=CN2C1CCC(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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